

# BPR1K871: A Comparative Analysis of its Cross-Reactivity with Other Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**BPR1K871** is a potent, multi-kinase inhibitor demonstrating significant therapeutic potential in preclinical studies for acute myeloid leukemia (AML) and various solid tumors.[1][2] Developed as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B), its broader kinase interaction profile is a critical aspect of its overall efficacy and potential off-target effects. This guide provides a comparative analysis of **BPR1K871**'s cross-reactivity with other tyrosine kinases, supported by available experimental data.

## **Primary Target Kinase Affinity**

**BPR1K871** exhibits low nanomolar inhibitory activity against its primary targets, FLT3, AURKA, and AURKB. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase | IC50 (nM) |
|--------|-----------|
| FLT3   | 19[1][2]  |
| AURKA  | 22[1][2]  |
| AURKB  | 13[1][2]  |



## Cross-Reactivity Profiling against a Panel of Tyrosine Kinases

The selectivity of **BPR1K871** was assessed using the KINOMEscan<sup>™</sup> technology, a competitive binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. In a comprehensive screen against 456 kinases (including 395 non-mutant kinases), **BPR1K871** was found to be a multi-kinase inhibitor.[1][3] At a concentration of 1000 nM, the inhibitor demonstrated significant inhibition (defined as ≥65% inhibition) of 77 out of 395 non-mutant kinases.[1][2]

The following table summarizes the inhibitory activity of **BPR1K871** against a selection of tyrosine kinases, presented as the percentage of the kinase remaining bound to the immobilized ligand in the presence of the inhibitor (% of control). A lower percentage indicates stronger binding and inhibition.



| Kinase         | % of Control @ 1000 nM |
|----------------|------------------------|
| FLT3           | 0.2[1][3]              |
| AURKA          | 0[1][3]                |
| AURKB          | 0.2[1][3]              |
| AURKC          | 3.3[3]                 |
| ABL1T315I      | < 4.4[4]               |
| ABL1Q252H      | < 4.4[4]               |
| ABL1H396P      | < 4.4[4]               |
| KITL576P       | < 4.0[4]               |
| KITV559D       | < 4.0[4]               |
| KITV559D,T670I | < 4.0[4]               |
| KITA829P       | < 4.0[4]               |
| KITV559D,V654A | < 4.0[4]               |
| RETV804M       | < 0.5[4]               |
| RETM918T       | < 0.5[4]               |
| RETV804L       | < 0.5[4]               |
| FLT3ITD        | < 5.2[3]               |
| FLT3D835H      | < 5.2[3]               |
| FLT3D835Y      | < 5.2[3]               |
| FLT3K663Q      | < 5.2[3]               |
| FLT3N841I      | < 5.2[3]               |
| FLT3R834Q      | < 5.2[3]               |

## **Experimental Protocols**



#### **Kinase Inhibition Assays (IC50 Determination)**

The IC50 values for FLT3, AURKA, and AURKB were determined using in vitro kinase assays. While the specific proprietary details of the assays used for **BPR1K871** are not fully public, such assays generally involve the following steps:

- Enzyme and Substrate Preparation: Recombinant human kinases (FLT3, AURKA, AURKB)
  and their respective specific peptide or protein substrates are prepared in an appropriate
  assay buffer.
- Compound Dilution: **BPR1K871** is serially diluted to a range of concentrations.
- Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of BPR1K871.
- Detection: The amount of phosphorylated substrate is quantified. This is often achieved using methods such as radioisotope incorporation (32P-ATP or 33P-ATP), fluorescencebased assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
- Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression analysis.

### **KINOMEscan™ Cross-Reactivity Profiling**

The KINOMEscan<sup>™</sup> assay is a competition-based binding assay that measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand.





#### Click to download full resolution via product page

Caption: Workflow of the KINOMEscan™ competition binding assay.

The general protocol is as follows:

- Assay Components: The assay consists of three main components: a kinase tagged with a
  unique DNA identifier, the test compound (BPR1K871), and an immobilized ligand that binds
  to the active site of the kinase.[5]
- Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The compound competes with the immobilized ligand for binding to the active site of the kinase.
- Quantification: The amount of kinase that remains bound to the immobilized ligand is
  quantified by detecting the associated DNA tag using quantitative PCR (qPCR).[5] A lower
  amount of bound kinase indicates a higher affinity of the test compound for the kinase.
- Data Interpretation: The results are reported as "% of Control", where the control is a sample
  with no test compound. A value of 0% indicates complete displacement of the kinase by the
  test compound, while 100% indicates no interaction.



## Signaling Pathways Targeted by BPR1K871

**BPR1K871**'s therapeutic effects are primarily attributed to its potent inhibition of the FLT3 and Aurora kinase signaling pathways, which are often dysregulated in cancer.

### **FLT3 Signaling Pathway**

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations, such as internal tandem duplications (ITD), lead to constitutive activation of FLT3 and its downstream signaling pathways, promoting leukemogenesis.





Click to download full resolution via product page

Caption: Simplified FLT3 signaling pathway and the inhibitory action of BPR1K871.



### **Aurora B Kinase Signaling Pathway**

Aurora B kinase is a key regulator of mitosis, playing essential roles in chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Its overexpression is common in many cancers and is associated with genomic instability.



Click to download full resolution via product page

Caption: Key mitotic functions of Aurora B kinase inhibited by **BPR1K871**.

### Conclusion

**BPR1K871** is a potent dual inhibitor of FLT3 and Aurora kinases with a broader spectrum of activity against other tyrosine kinases.[1][2] Its multi-targeted nature may contribute to its robust anti-cancer efficacy observed in preclinical models. However, the cross-reactivity with other kinases also highlights the potential for off-target effects that should be considered during



further clinical development. The data presented in this guide provides a valuable resource for researchers and drug development professionals to understand the selectivity profile of **BPR1K871** and to inform future studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 4.6. KINOMEscan [bio-protocol.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- To cite this document: BenchChem. [BPR1K871: A Comparative Analysis of its Cross-Reactivity with Other Tyrosine Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149925#cross-reactivity-of-bpr1k871-with-other-tyrosine-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com